(4-(2-Methoxyethoxy)phenyl)boronic acid is an arylboronic acid derivative. Arylboronic acids are a class of organoboron compounds containing a boronic acid group (-B(OH)2) attached to an aromatic ring. They are valuable reagents and building blocks in synthetic organic chemistry due to their versatility in various chemical reactions, particularly in cross-coupling reactions for carbon-carbon bond formation []. These compounds are also known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air [].
(4-(2-Methoxyethoxy)phenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxyethoxy group. This compound plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structural features enhance its reactivity and utility in various chemical applications.
The compound can be synthesized from commercially available starting materials, including phenylboronic acid and 2-methoxyethanol, among others. The synthesis typically involves palladium-catalyzed cross-coupling reactions, which are well-documented in the literature for producing boronic acids with specific substituents.
(4-(2-Methoxyethoxy)phenyl)boronic acid is classified as an organoboron compound. Organoboron compounds are widely recognized for their applications in organic synthesis and medicinal chemistry due to their ability to form stable complexes with various substrates.
The synthesis of (4-(2-Methoxyethoxy)phenyl)boronic acid can be achieved through several methods, primarily involving palladium-catalyzed cross-coupling reactions. A common approach includes the reaction of 4-bromo-phenol with 2-methoxyethanol in the presence of a boron reagent.
The molecular structure of (4-(2-Methoxyethoxy)phenyl)boronic acid features:
(4-(2-Methoxyethoxy)phenyl)boronic acid can participate in several types of chemical reactions:
The mechanism of action for (4-(2-Methoxyethoxy)phenyl)boronic acid primarily involves its role in cross-coupling reactions:
(4-(2-Methoxyethoxy)phenyl)boronic acid has numerous applications across various scientific fields:
Boronic acids, characterized by their general structure R-B(OH)₂, represent a cornerstone in modern organic synthesis and medicinal chemistry due to their exceptional covalent reactivity and biological compatibility. The defining feature of these compounds is their ability to form reversible covalent bonds with nucleophiles—particularly diols and proteolytic residues in active enzymatic sites—enabling dynamic interactions under physiological conditions [1]. This reversible binding mechanism underpins their utility as enzyme inhibitors, where they act as transition state analogs, effectively halting catalytic activity through stable yet dissociable complexes. The boronic acid functional group serves as a versatile pharmacophore in therapeutic agents, with applications spanning oncology, infectious diseases, and metabolic disorders [1].
The evolution of boronic acid chemistry has accelerated drug development paradigms, exemplified by the FDA-approved proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and mantle cell lymphoma. Recent advances documented in the Journal of Engineering, Science and Sustainability (2025) highlight novel boron-containing heterocycles demonstrating dual antimicrobial and anticancer activities, leveraging boron's unique electronic properties for target engagement [1]. The Fifth Element in drug design—boron—confers distinct advantages over conventional carbon-based frameworks, including enhanced binding affinity and selectivity toward biological targets via dative bond formation [1]. This has catalyzed the development of over 245 boron-containing compounds in clinical and preclinical evaluation as of 2024, reflecting the growing dominance of this motif in pharmaceutical innovation [1].
Table 1: Key Therapeutic Boronic Acid Derivatives in Medicine
Compound | Therapeutic Category | Biological Target | Mechanistic Role of Boron |
---|---|---|---|
Bortezomib | Antineoplastic | 26S Proteasome | Forms tetrahedral adduct with catalytic threonine |
Ixazomib | Antineoplastic | 20S Proteasome β5 subunit | Transition-state mimicry |
Tavaborole | Antifungal | Fungal leucyl-tRNA synthetase | Inhibits aminoacylation via boron-mediated binding |
Benzoxaboroles | Anti-inflammatory | PDE4 | Modulates cAMP signaling |
(4-(2-Methoxyethoxy)phenyl)boronic acid (Chemical Formula: C₉H₁₃BO₄; PubChem CID: 23508303) integrates a planar boronic acid group with an aromatic phenyl scaffold modified by a polar 2-methoxyethoxy side chain [2]. The compound exhibits a molecular weight of 195.81 g/mol, with its IUPAC name reflecting the ether-linked methoxy substituent at the para-position relative to the boron moiety. Crystallographic analyses of analogous boronic acids reveal near-trigonal geometry around the boron atom, with B–O bond lengths averaging 1.36 Å and O–B–O angles approaching 120°—consistent with sp² hybridization in anhydrous environments [1].
The conformational flexibility of the methoxyethoxy (–OCH₂CH₂OCH₃) chain significantly influences the compound's physicochemical behavior. In silico simulations indicate three dominant rotameric states around the C(sp²)–O(sp³) bond, with the antiperiplanar conformation predominating (~65% abundance) due to minimized steric repulsion between the phenyl ring and ethylene bridge [3]. This flexibility facilitates adaptive binding in supramolecular or biological contexts, allowing the oxygen atoms to engage in hydrogen bonding or dipole-dipole interactions. The electron-donating character of the ether oxygen (+M effect) moderately enhances electron density on the phenyl ring, as evidenced by computational electrostatic potential maps showing negative potential localized at the oxygen atoms (–42 kcal/mol) and boronic acid group (–58 kcal/mol) [7].
Table 2: Physicochemical Properties of (4-(2-Methoxyethoxy)phenyl)boronic Acid
Property | Value/Description | Methodology/Notes |
---|---|---|
Molecular Formula | C₉H₁₃BO₄ | PubChem CID 23508303 |
Molecular Weight | 195.81 g/mol | Calculated from atomic masses |
Hybridization (Boron) | sp² (trigonal planar) | X-ray crystallography of analogues |
Dominant Conformation | Antiperiplanar (≈65%) | DFT calculations (B3LYP/6-31G**) |
Aqueous Solubility | Moderate (requires co-solvents) | Limited by hydrophobic phenyl group |
pKa (boronic acid) | ≈8.9 (estimated) | Higher than phenylboronic acid (pKa 8.8) due to EDG |
The methoxyethoxy (–OCH₂CH₂OCH₃) substituent in (4-(2-Methoxyethoxy)phenyl)boronic acid exerts multifaceted influences on the compound's chemical and biological behavior through electronic modulation, hydrophilicity enhancement, and steric guidance. This bifunctional chain combines the electronic properties of an ether linkage with the solvation effects of a terminal methoxy group, creating a polar non-ionic domain that substantially alters the molecule's interaction profile. According to Chiodi and Ishihara's comprehensive review of methoxy-containing drugs, alkoxy ether groups like methoxyethoxy demonstrate a balanced lipophilicity profile (π = +0.38 for –OCH₂CH₂OCH₃), reducing log P by ≈1.2 units compared to unsubstituted phenylboronic acid while maintaining membrane permeability—a critical factor for bioactive molecules [3].
Electronically, the methoxyethoxy group functions as a moderate electron-donating group (EDG), increasing electron density on the aromatic ring through resonance (+R effect) and induction (+I effect). Density Functional Theory (DFT) analyses of methoxy-functionalized graphene nanoribbons reveal that methoxy substitution reduces bandgaps by 0.35 eV and decreases effective mass of charge carriers by 25%—effects extrapolable to boronic acid systems where enhanced electron density at the ipso-carbon facilitates boron's electrophilic capture of nucleophiles [7]. This electronic redistribution accelerates transmetalation in Suzuki-Miyaura couplings by lowering the energy barrier for boronate complex formation—a fundamental reaction in pharmaceutical synthesis.
The terminal methoxy group serves as a hydrogen bond acceptor without introducing significant steric bulk (molar refractivity = 17.1 cm³/mol), enabling favorable interactions with biological targets. In enzyme binding sites, the methoxyethoxy oxygen atoms participate in dipole-dipole interactions and weak hydrogen bonds (2.5–3.2 Å), as observed in X-ray co-crystals of methoxy-containing drugs like naproxen bound to cyclooxygenase [3]. Conformationally, the ethylene bridge provides rotational freedom (ΔG‡ ≈ 2.8 kcal/mol between rotamers), allowing the substituent to adopt optimal geometries for target engagement. This adaptability is exploited in materials science for designing boronic acid-based sensors, where the hydrophilic chain improves aqueous dispersibility while the methoxy terminus provides steric stabilization against π-π stacking.
Table 3: Comparative Influence of Substituents on Phenylboronic Acid Properties
Substituent | Electronic Effect | log P Reduction | Hydrogen Bond Acidity/Basicity | Target Affinity Modulation |
---|---|---|---|---|
–H | Reference | 0 | Acidity: High; Basicity: None | Low |
–OCH₃ | Moderate EDG | 0.68 | Acidity: Low; Basicity: Moderate | Enhanced via dipole interactions |
–COOH | Strong EWG | 1.15 | Acidity: Very High; Basicity: None | Variable (charge-dependent) |
–OCH₂CH₂OCH₃ | Moderate EDG | 1.20 | Acidity: Low; Basicity: High | Significantly enhanced via flexibility |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2